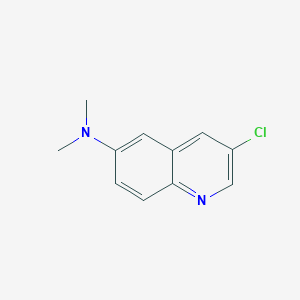

3-Chloro-N,N-dimethylquinolin-6-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-N,N-dimethylquinolin-6-amine is a chemical compound with the molecular formula C11H13ClN2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N,N-dimethylquinolin-6-amine typically involves the chlorination of N,N-dimethylquinolin-6-amine. One common method is the reaction of N,N-dimethylquinolin-6-amine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

N,N-dimethylquinolin-6-amine+SOCl2→this compound+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-N,N-dimethylquinolin-6-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.

Reduction Reactions: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted quinoline derivatives.

Oxidation Reactions: Products include quinoline N-oxides.

Reduction Reactions: Products include N,N-dimethylquinolin-6-amine derivatives.

Aplicaciones Científicas De Investigación

3-Chloro-N,N-dimethylquinolin-6-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mecanismo De Acción

The mechanism of action of 3-Chloro-N,N-dimethylquinolin-6-amine involves its interaction with specific molecular targets. For example, as a fluorescent probe, it can react with formaldehyde to form a fluorescent product, allowing for the detection and quantification of formaldehyde in various environments . The compound’s photophysical properties, such as fluorescence, are key to its mechanism of action.

Comparación Con Compuestos Similares

Similar Compounds

N,N-Dimethylquinolin-6-amine: Lacks the chlorine atom, which may affect its reactivity and applications.

3-Bromo-N,N-dimethylquinolin-6-amine: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical behavior.

3-Iodo-N,N-dimethylquinolin-6-amine:

Uniqueness

3-Chloro-N,N-dimethylquinolin-6-amine is unique due to the presence of the chlorine atom, which can enhance its reactivity in substitution reactions and its potential as a fluorescent probe. The chlorine atom also influences the compound’s electronic properties, making it distinct from its analogs.

Actividad Biológica

3-Chloro-N,N-dimethylquinolin-6-amine is a compound belonging to the quinoline family, notable for its diverse biological activities. This article delves into its pharmacological potential, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClN with a molecular weight of approximately 195.65 g/mol. The structure features a quinoline ring system, characterized by a fused benzene and pyridine ring, which is modified by a chloro group and dimethylamino substituents. These modifications significantly influence its chemical behavior and biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In a study evaluating various quinoline derivatives, compounds structurally related to this compound showed moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, the compound displayed effective inhibition against Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| This compound | 32 | 16 |

| 4-Chloro-N,N-dimethylquinolin-6-amine | 64 | 32 |

| 2-Chloro-N,N-dimethylquinolin-4-amine | 128 | 64 |

Antimalarial Activity

The compound has also been investigated for its antimalarial properties. In comparative studies, similar quinoline derivatives have shown varying degrees of efficacy against Plasmodium falciparum. For instance, derivatives with specific substitutions demonstrated IC50 values below 50 µM, indicating significant antimalarial activity . While specific data for this compound is limited, its structural analogs suggest potential effectiveness in this area.

The mechanisms underlying the biological activities of this compound are not fully elucidated but are believed to involve:

- Inhibition of Enzymatic Pathways : Similar quinoline derivatives have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways in parasites.

- Interaction with DNA : Some studies suggest that quinoline compounds can intercalate into DNA, disrupting replication processes in bacterial and parasitic cells.

Case Studies and Comparative Analysis

A series of studies have evaluated the biological activity of various quinoline derivatives, including those structurally similar to this compound. For example, a study highlighted that certain modifications to the quinoline structure could enhance both antimicrobial and antimalarial activities. Compounds with electron-withdrawing groups displayed improved potency due to increased lipophilicity and better cell membrane penetration .

Table 2: Comparative Biological Activities

| Compound Name | Antibacterial Activity (MIC) | Antimalarial Activity (IC50) |

|---|---|---|

| This compound | Moderate (16 µg/mL) | TBD |

| Compound A | High (8 µg/mL) | <50 µM |

| Compound B | Low (128 µg/mL) | >100 µM |

Propiedades

Fórmula molecular |

C11H11ClN2 |

|---|---|

Peso molecular |

206.67 g/mol |

Nombre IUPAC |

3-chloro-N,N-dimethylquinolin-6-amine |

InChI |

InChI=1S/C11H11ClN2/c1-14(2)10-3-4-11-8(6-10)5-9(12)7-13-11/h3-7H,1-2H3 |

Clave InChI |

BKIGSDBAFDIWDU-UHFFFAOYSA-N |

SMILES canónico |

CN(C)C1=CC2=CC(=CN=C2C=C1)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.